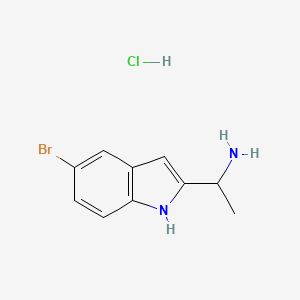

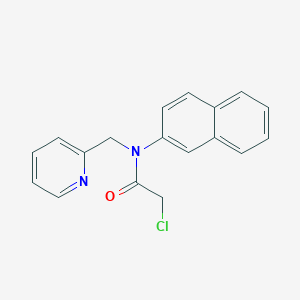

![molecular formula C25H24N4O5S B2382119 Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-50-7](/img/structure/B2382119.png)

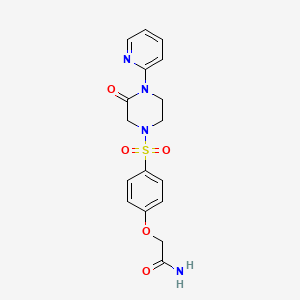

Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrimidine derivative . Pyrimidine derivatives have been extensively studied due to their diverse biological activities, including their potential as anti-cancer agents .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the use of substituted aldehydes, HCl, and DMF under reflux conditions, followed by the use of POCl3, and finally, morpholine in absolute ethanol and isopropanol .Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidine derivatives, is likely to be crucial for its biological activity. The presence of the benzylthio, nitrophenyl, and isopropyl groups may influence its interactions with biological targets .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique

Anticancer Applications

Pyrimidine derivatives have been reported to exhibit anticancer properties . They can modulate myeloid leukemia, and drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia . They also show potential in treating breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

These compounds have shown antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal agents.

Anti-inflammatory Applications

Pyrimidines have been reported to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antihypertensive and Cardiovascular Applications

Pyrimidine derivatives have been used as antihypertensive and cardiovascular agents . They can potentially be used in the treatment of hypertension and other cardiovascular diseases.

Antidiabetic Applications

Some pyrimidine derivatives have shown antidiabetic effects . They can potentially be used in the treatment of diabetes.

Antiparasitic and Antimalarial Applications

Pyrimidine derivatives have been reported to exhibit antiparasitic and antimalarial activities . They can potentially be used in the treatment of parasitic and malarial infections.

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the sources, pyrimidine derivatives are known to have a wide range of biological activities. For instance, some pyrimidine derivatives have been designed and synthesized as anti-PI3K agents, which could inhibit cancer progression .

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5S/c1-14(2)34-24(31)19-15(3)26-22-21(20(19)17-9-11-18(12-10-17)29(32)33)23(30)28-25(27-22)35-13-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3,(H2,26,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZHHBSTNGKJOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)

![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)

![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)